dTDP-6-deoxy-L-talose dTDP-6-deoxy-L-talose DTDP-6-deoxy-L-talose is a dTDP-sugar. It derives from a dTDP-L-talose. It is a conjugate acid of a dTDP-6-deoxy-L-talose(2-).
Brand Name: Vulcanchem
CAS No.:
VCID: VC1939090
InChI: InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8-,9+,10+,11+,12+,13+,15?/m0/s1
SMILES:
Molecular Formula: C16H26N2O15P2
Molecular Weight: 548.33 g/mol

dTDP-6-deoxy-L-talose

CAS No.:

Cat. No.: VC1939090

Molecular Formula: C16H26N2O15P2

Molecular Weight: 548.33 g/mol

* For research use only. Not for human or veterinary use.

dTDP-6-deoxy-L-talose -

Specification

Molecular Formula C16H26N2O15P2
Molecular Weight 548.33 g/mol
IUPAC Name [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate
Standard InChI InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8-,9+,10+,11+,12+,13+,15?/m0/s1
Standard InChI Key ZOSQFDVXNQFKBY-QUZYTLNHSA-N
Isomeric SMILES C[C@H]1[C@H]([C@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O

Introduction

Chemical Structure and Properties

dTDP-6-deoxy-L-talose (also known as dTDP-6dTal) is a nucleotide sugar derived from thymidine diphosphate (dTDP) and 6-deoxy-L-talose, a rare deoxy sugar. The compound features a thymidine nucleoside connected through a diphosphate bridge to the modified sugar component .

Molecular Identity and Nomenclature

The molecule possesses a molecular formula of C16H26N2O15P2 with a molecular weight of 548.33 g/mol . It is also known by several synonyms in scientific literature, including:

  • dTDP-6-deoxy-beta-L-talose

  • thymidine 5'-[3-(6-deoxy-beta-L-talopyranosyl) dihydrogen diphosphate]

  • dTDP-beta-L-pneumose

  • CHEBI:68679

The IUPAC name for this compound is remarkably complex: [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate .

Structural Characteristics

dTDP-6-deoxy-L-talose is characterized by its beta-configuration at the anomeric center of the pyranose fragment, making it a conjugate acid of dTDP-6-deoxy-beta-L-talose(2-) . The compound contains multiple hydroxyl groups, making it highly polar and water-soluble, which is characteristic of nucleotide sugars involved in biosynthetic pathways. The deoxygenation at the C-6 position of the talose component gives the molecule specific conformational properties that are crucial for recognition by biosynthetic enzymes.

Physical and Chemical Properties

The physical and chemical properties of dTDP-6-deoxy-L-talose are summarized in the following table:

PropertyValue
Molecular FormulaC16H26N2O15P2
Molecular Weight548.33 g/mol
StereochemistryBeta-configuration at anomeric carbon
SMILES NotationC[C@H]1C@HO
InChIKeyZOSQFDVXNQFKBY-ONRKHWABSA-N

Biosynthesis Pathways

The biosynthesis of dTDP-6-deoxy-L-talose follows a complex enzymatic pathway that has been characterized in several bacterial species. This process represents a fascinating example of how bacteria generate specialized sugars required for their cellular structures and functions.

General Biosynthetic Route

dTDP-6-deoxy-L-talose is synthesized through a series of enzymatic reactions that convert dTDP-D-glucose into the final deoxy sugar form . The general pathway involves four key steps:

  • Formation of dTDP-glucose from glucose-1-phosphate and dTTP

  • Dehydration to form dTDP-4-keto-6-deoxy-D-glucose

  • Epimerization at C3 and C5 positions to form dTDP-6-deoxy-L-lyxo-4-hexulose

  • Stereospecific reduction of the keto group at C4 to yield dTDP-6-deoxy-L-talose

This final reduction step is the critical determination point that differentiates the formation of dTDP-6-deoxy-L-talose from other related deoxy sugars like dTDP-L-rhamnose.

Biosynthesis in Actinobacillus actinomycetemcomitans

In Actinobacillus actinomycetemcomitans NCTC 9710, a significant bacterial model, two genes coding for thymidine diphosphate (dTDP)-6-deoxy-L-lyxo-4-hexulose reductases were identified in the gene cluster required for biosynthesis of serotype c-specific polysaccharide . Researchers discovered that one reductase produced dTDP-6-deoxy-L-talose while the other produced dTDP-L-rhamnose (dTDP-6-deoxy-L-mannose) .

Interestingly, despite catalyzing the reduction of the same substrate, these two enzymes shared only weak homology in their amino acid sequences. The final product stereochemistry is determined by the stereospecificity of the reductase activity . The research on A. actinomycetemcomitans represents the first identification of the biosynthetic pathway for dTDP-6-deoxy-L-talose in bacteria.

Biosynthesis in Kitasatospora kifunensis

Another important bacterial model for dTDP-6-deoxy-L-talose biosynthesis is Kitasatospora kifunensis, which produces the antifungal compound talosin. In this organism, researchers cloned and characterized the dTDP-6dTal biosynthetic gene cluster, which served as a template for four recombinant proteins: RmlA(Kkf), RmlB(Kkf), RmlC(Kkf), and Tal .

These four enzymes complete the biosynthesis of dTDP-6dTal from dTTP, alpha-d-glucose-1-phosphate, and NAD(P)H as cofactors . The identity of the synthesized dTDP-6dTal was validated using 1H and 13C NMR spectroscopy, confirming the success of the recombinant biosynthetic pathway .

Evolutionary Diversity in Biosynthetic Pathways

Comparative genetic analysis revealed that K. kifunensis tal and A. actinomycetemcomitans tll (the known dTDP-6dTal synthase gene) have low sequence similarity and are distantly related within the NDP-6-deoxy-4-ketohexose reductase family . This discovery provides an example of the genetic diversity within the dTDP-6dTal biosynthetic pathway and suggests independent evolutionary paths for this capability in different bacterial species.

Biological Significance

dTDP-6-deoxy-L-talose plays several important roles in bacterial biology, contributing to cellular structure, function, and interactions with hosts or the environment.

Role in Bacterial Cell Wall Components

The serotype c-specific polysaccharide antigen of Actinobacillus actinomycetemcomitans NCTC 9710 contains 6-deoxy-L-talose, which has been identified as a constituent of cell wall components in some bacteria . This unusual sugar contributes to the structural integrity and specific antigenicity of bacterial cell surfaces.

The incorporation of rare deoxy sugars like 6-deoxy-L-talose into cell wall polysaccharides can dramatically alter the physical properties of these structures, potentially affecting permeability, rigidity, and interactions with the external environment. These modifications are crucial for bacterial adaptation to different ecological niches.

Contribution to Bacterial Virulence

dTDP-6-deoxy-L-talose is crucial in the biosynthesis of complex glycans found in various organisms, especially bacteria . These specialized glycans often serve as virulence factors by mediating host-pathogen interactions, facilitating adhesion to host tissues, or helping bacteria evade host immune responses.

The role of dTDP-6-deoxy-L-talose in bacterial survival, virulence, and immune evasion makes it a valuable target for antibacterial research and therapeutic development . By understanding the biosynthesis and function of this compound, researchers may develop strategies to disrupt bacterial pathogenicity without directly killing bacteria, potentially reducing selective pressure for resistance.

Role in Natural Product Biosynthesis

In Kitasatospora kifunensis, dTDP-6-deoxy-L-talose is incorporated into talosins, which are isoflavonol glycosides with potent antifungal activity . This demonstrates the importance of this unusual sugar in the structural diversity and biological activity of microbial secondary metabolites.

The glycosylation of natural products with rare deoxy sugars like 6-deoxy-L-talose can significantly alter their solubility, stability, and biological activity. Understanding these modifications may inform strategies for developing new bioactive compounds for pharmaceutical applications.

Research Applications and Methods

The study of dTDP-6-deoxy-L-talose has stimulated diverse research approaches and applications in glycobiology, synthetic biology, and drug discovery.

Analytical Methods for Characterization

Various analytical techniques have been employed to study dTDP-6-deoxy-L-talose. The sugar nucleotides converted by reductases can be purified by reversed-phase high performance liquid chromatography and identified by 1H nuclear magnetic resonance and gas-liquid chromatography . These methods provide essential structural confirmation of synthesized compounds and intermediates in the biosynthetic pathway.

In studies with Kitasatospora kifunensis, the identity of dTDP-6dTal was validated using 1H and 13C NMR spectroscopy, providing definitive characterization of the molecule's structure . These analytical approaches are critical for confirming the stereochemical outcome of enzymatic reactions and distinguishing between similar deoxy sugar derivatives.

Applications in Synthetic Biology

dTDP-6-deoxy-L-talose serves as a useful molecule in synthetic biology for creating novel glycan structures for research and potential clinical applications . The enzymes involved in its biosynthesis can be used for in vitro glycosylation reactions or incorporated into engineered biosynthetic pathways.

The ability to produce and incorporate rare sugars like 6-deoxy-L-talose into synthetic glycans opens possibilities for developing glycan-based vaccines, diagnostics, or therapeutic agents with specific recognition properties or improved pharmacokinetics.

Antimicrobial Drug Development

The enzymes involved in dTDP-6-deoxy-L-talose biosynthesis represent potential targets for novel antimicrobial agents . Since this pathway is present in bacteria but absent in humans, inhibitors of dTDP-6-deoxy-L-talose biosynthesis could potentially serve as selective antibacterial agents.

Furthermore, understanding the role of 6-deoxy-L-talose in bacterial virulence may inform strategies for attenuating pathogenicity without inducing selective pressure for resistance, potentially addressing the growing challenge of antimicrobial resistance.

Comparative Analysis of dTDP-Deoxy Sugars

Understanding dTDP-6-deoxy-L-talose in the context of related nucleotide sugars provides valuable insights into the diversity and specificity of bacterial glycobiology.

Relationship to Other dTDP-Linked Sugars

dTDP-6-deoxy-L-talose belongs to a family of dTDP-activated deoxy sugars that includes dTDP-L-rhamnose (dTDP-6-deoxy-L-mannose), another important bacterial sugar. Despite sharing common biosynthetic precursors, the final stereochemistry of these compounds is determined by specific reductases with different stereospecificities .

The following table compares key features of dTDP-6-deoxy-L-talose with related dTDP-linked sugars:

dTDP-SugarKey EnzymeStereochemistry at C4Bacterial ExamplesReference
dTDP-6-deoxy-L-talosedTDP-6-deoxy-L-lyxo-4-hexulose reductase (talose-forming)S configurationA. actinomycetemcomitans, K. kifunensis
dTDP-L-rhamnosedTDP-6-deoxy-L-lyxo-4-hexulose reductase (rhamnose-forming)R configurationA. actinomycetemcomitans, many others
dTDP-6-deoxy-D-glucoseAlternative reductaseDifferent epimerization patternVarious bacteria

Substrate Specificity in Glycosyltransferases

The specific stereochemistry of dTDP-6-deoxy-L-talose is crucial for recognition by glycosyltransferases that incorporate this sugar into larger glycan structures. Research has shown that some glycosyltransferases, such as SpnG from Saccharopolyspora spinosa, exhibit strict specificity and cannot use dTDP-6-deoxy-L-talose as a substrate .

This specificity highlights the precise molecular recognition events involved in bacterial glycan assembly and the evolutionary specialization of different biosynthetic pathways.

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